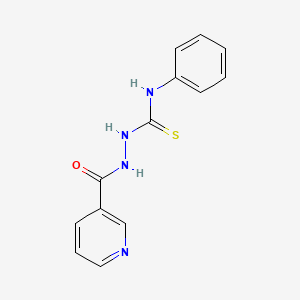

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Description

N-Phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a phenyl group attached to the hydrazine nitrogen and a 3-pyridinylcarbonyl moiety at the hydrazinecarbothioamide backbone. The 3-pyridinylcarbonyl substituent introduces electronic and steric effects that modulate reactivity and interactions with biological targets or materials matrices.

Properties

IUPAC Name |

1-phenyl-3-(pyridine-3-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h1-9H,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQYTFJUWMJHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49723616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide typically involves the reaction of phenylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogen additions.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-phenyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s hydrazinecarbothioamide moiety is crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- The 3-pyridinylcarbonyl group in the target compound facilitates hydrogen bonding via the pyridine nitrogen and carbonyl oxygen, unlike the pyridin-2-yl analog, which adopts a thiol tautomer .

- Bulky substituents (e.g., camphor-derived groups) reduce solubility but enhance crystallinity, as seen in single-crystal studies .

Physicochemical Properties

Tautomerism and Solvent Effects

- N-(Pyridin-2-yl)hydrazinecarbothioamide exists predominantly in the thiol form (isomer A) in DMSO, confirmed by NMR signals at δ 12.59 ppm (SH proton) and DFT calculations .

- In contrast, N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide stabilizes in the imine form due to conjugation with the pyridine ring, as evidenced by IR peaks at 1540 cm⁻¹ (C=N) .

Crystallographic Data

- N-Phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide forms dimeric structures via N–H⋯S hydrogen bonds (H⋯S distance = 2.70 Å), whereas the target compound’s pyridinylcarbonyl group may favor monomeric packing due to steric constraints .

Anticancer Activity

- N-Phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide exhibits selective antiproliferative activity against HeLa, RD, and BxPC-3 cancer cells (IC₅₀ = 5–10 μM), outperforming doxorubicin (SI = 31–200 vs. 0.1–2) .

- N-Phenyl-2-(4-(trifluoromethyl)benzylidene)hydrazinecarbothioamide shows moderate activity (IC₅₀ = 15–20 μM), attributed to the CF₃ group enhancing membrane permeability .

Antiviral Activity

- Camphor-derived analogs like (E)-N-phenyl-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinecarbothioamide demonstrate antiviral properties (85% yield, IR ν = 1540 cm⁻¹ for C=N), suggesting hydrophobic substituents enhance target binding .

Nonlinear Optical (NLO) Properties

Comparative NLO data for thiosemicarbazides vs. urea:

Insights :

- Pyridine-containing thiosemicarbazides exhibit superior NLO responses due to extended π-conjugation and polarizable electron systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.